molecular formula C20H23N3O6S B2496383 N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-69-5

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2496383
CAS No.: 868981-69-5
M. Wt: 433.48
InChI Key: ZYWJGQGGPPLGKU-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the oxazolidinone intermediate in the presence of a base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where the oxazolidinone intermediate reacts with a methoxybenzyl halide.

    Formation of the Oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxalamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or phenylsulfonyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfonyl group is particularly important for its binding affinity, while the oxazolidinone ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methoxybenzyl)-N2-(oxazolidin-2-yl)methyl)oxalamide: Lacks the phenylsulfonyl group, resulting in different binding properties and biological activity.

    N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide group, leading to variations in reactivity and stability.

Uniqueness

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to the presence of both the phenylsulfonyl and oxazolidinone groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with a wide range of molecular targets, making it a versatile tool in scientific research.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-28-16-9-7-15(8-10-16)13-21-19(24)20(25)22-14-18-23(11-12-29-18)30(26,27)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWJGQGGPPLGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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